(1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound that belongs to the class of fluoro-substituted indenamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Fluorination: Introduction of the fluorine atom into the indene ring.
Alkylation: Addition of the prop-2-yn-1-yl group to the nitrogen atom.
Hydrogenation: Reduction of the indene ring to form the dihydroindenamine structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming fluoro-substituted indenones.
Reduction: Reduction reactions could further hydrogenate the compound, altering its pharmacological properties.
Substitution: The fluoro group may be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield fluoro-substituted indenones, while reduction could produce fully hydrogenated indenamines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Medicine
Medicinal applications could include its use as a lead compound in the development of new therapeutic agents, particularly for conditions where fluoro-substituted compounds have shown efficacy.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the prop-2-yn-1-yl group.
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine: Lacks the fluoro group.
(1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine: Similar structure but without the prop-2-yn-1-yl group.
Uniqueness
The uniqueness of (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine lies in the combination of the fluoro and prop-2-yn-1-yl groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
850706-05-7 |
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Molecular Formula |
C12H12FN |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
(1R)-6-fluoro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H12FN/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h1,3,5,8,12,14H,4,6-7H2/t12-/m1/s1 |
InChI Key |
SJGUUGICXKISGE-GFCCVEGCSA-N |
Isomeric SMILES |
C#CCN[C@@H]1CCC2=C1C=C(C=C2)F |
Canonical SMILES |
C#CCNC1CCC2=C1C=C(C=C2)F |
Origin of Product |
United States |
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